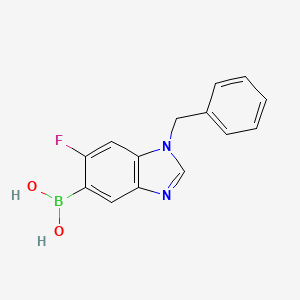

(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid” were not found, it’s worth noting that imidazole compounds, which are structurally similar, have been synthesized using glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular formula of “(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid” is C14H12BFN2O2 . Its molecular weight is 270.07 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid” include a molecular weight of 270.07 . The storage temperature is not specified .Aplicaciones Científicas De Investigación

Fluorine Substitution and Boronic Acid Properties

Fluorinated boronic acids, like (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid, exhibit unique properties due to the electron-withdrawing character of fluorine atoms. These properties include acidity, hydrolytic stability, and specific structures in crystals and solutions. Fluorine substitution significantly influences the Lewis acidity of boron atoms, impacting various applications in organic synthesis, analytical chemistry, materials chemistry, biology, and medicine (Gozdalik, Adamczyk-Woźniak & Sporzyński, 2017).

Synthesis of Organic Compounds

Fluorescent Chemosensors

Boronic acid derivatives, including fluorinated compounds, are utilized in creating fluorescent chemosensors. These sensors detect biological active substances crucial for disease prevention, diagnosis, and treatment. The interaction of boronic acid with diols forms structures that act as reporters in sensors, making them effective in probing carbohydrates and bioactive substances (Huang et al., 2012).

Boronic Acid–Diol Complexation

The ability of boronic acids to bind with biologically relevant diols, including saccharides and peptidoglycans, is key in biomaterial applications. Understanding the structure–reactivity relationships governing binding affinity to diols is crucial for applications in sensing, delivery, and materials chemistry (Brooks, Deng & Sumerlin, 2018).

Diol Recognition via NMR

Fluorinated boronic acid-appended compounds have been synthesized for diol recognition at physiological conditions using NMR spectroscopy. This approach is significant for differentiating bioanalytes like carbohydrates and certain bioactive substances (Axthelm et al., 2015).

Antifungal Applications

Fluorinated boron-containing compounds, such as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, have been explored for antifungal treatments. Such compounds are in clinical trials, demonstrating the potential pharmaceutical applications of fluorinated boronic acids (Baker et al., 2006).

X-ray Crystal Studies

Structural investigations of heterocyclic compounds containing boron and fluorine reveal important insights into their properties and potential applications in various scientific fields (Nemykin et al., 2011).

Boronic Acid-Drug Delivery

The development of polymeric carriers for the delivery of boronic acid-containing drugs, such as antitumor chemotherapy and boron neutron capture therapy (BNCT), demonstrates the significant role of boronic acids in biomedical applications (Kim, Suzuki & Nagasaki, 2020).

Safety And Hazards

Propiedades

IUPAC Name |

(1-benzyl-6-fluorobenzimidazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BFN2O2/c16-12-7-14-13(6-11(12)15(19)20)17-9-18(14)8-10-4-2-1-3-5-10/h1-7,9,19-20H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHYKFABQAYHBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1F)N(C=N2)CC3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2369916.png)

![7-benzyl-8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2369918.png)

![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369926.png)

![1-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B2369928.png)